molecular formula C8H5N3O8S B1219458 Picrylthioglycolic acid CAS No. 77092-93-4

Picrylthioglycolic acid

Cat. No.: B1219458
CAS No.: 77092-93-4
M. Wt: 303.21 g/mol
InChI Key: GKLQRTFYEJZFHP-UHFFFAOYSA-N
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Description

Picrylthioglycolic acid (IUPAC name: 2-(2,4,6-trinitrophenyl)sulfanylacetic acid; CAS: 77092-93-4) is a nitroaromatic compound featuring a thioglycolic acid moiety (-SCH₂COOH) attached to a 2,4,6-trinitrophenyl group . This structure combines the electron-withdrawing nitro groups of picric acid derivatives with the sulfhydryl functionality of thioglycolic acid, resulting in unique physicochemical properties.

Properties

CAS No.

77092-93-4

Molecular Formula

C8H5N3O8S

Molecular Weight

303.21 g/mol

IUPAC Name

2-(2,4,6-trinitrophenyl)sulfanylacetic acid

InChI

InChI=1S/C8H5N3O8S/c12-7(13)3-20-8-5(10(16)17)1-4(9(14)15)2-6(8)11(18)19/h1-2H,3H2,(H,12,13)

InChI Key

GKLQRTFYEJZFHP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

77092-93-4

Synonyms

picrylthioglycolic acid
picrylthioglycollic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Thioglycolic Acid (HSCH₂COOH)
  • Structure : Lacks the trinitrophenyl group, containing only a sulfhydryl-acetic acid chain.
  • Properties : Highly acidic (pKa ~3.5), water-soluble, and used in cosmetic depilatories and polymer synthesis.
  • Safety : Requires stringent exposure controls due to corrosive and irritant effects .
  • Solubility may differ due to aromatic nitro groups .
Picric Acid (2,4,6-Trinitrophenol)
  • Structure : Shares the trinitrophenyl group but substitutes a hydroxyl (-OH) for the sulfhydryl-acetic acid chain.
  • Properties : Explosive in dry form, strong acidity (pKa ~0.3), and historical use in munitions and staining agents.
  • Comparison: Picrylthioglycolic acid replaces the phenolic -OH with a sulfhydryl-acetic acid group, reducing explosive sensitivity but retaining high acidity. The -SCH₂COOH moiety may confer chelation or derivatization capabilities absent in picric acid .
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
  • Structure : A piperidine derivative with ethoxycarbonyl and carboxylic acid groups, unrelated to nitroaromatics.
  • Comparison : Highlights the diversity in nitroaromatic vs. aliphatic carboxylic acids. This compound’s reactivity and hazards stem from nitro groups, absent in this compound .

Physicochemical Properties (Hypothetical Table)

Property This compound Thioglycolic Acid Picric Acid
Molecular Formula C₈H₅N₃O₈S C₂H₄O₂S C₆H₃N₃O₇
CAS Number 77092-93-4 68-11-1 88-89-1
Acidity (pKa) ~2 (estimated) ~3.5 ~0.3
Explosive Potential Moderate (due to nitro groups) None High (when dry)
Solubility Low (predicted in water) High in water Moderate in water
Applications Analytical derivatization? Cosmetics, polymers Munitions, staining

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